molecular formula C6H10CuO4 B1611651 Cupric propionate CAS No. 3112-74-1

Cupric propionate

Cat. No.: B1611651
CAS No.: 3112-74-1
M. Wt: 209.69 g/mol
InChI Key: LZJJVTQGPPWQFS-UHFFFAOYSA-L
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Description

Cupric propionate, also known as copper(II) propionate, is an organometallic compound with the chemical formula ( \text{Cu(C_2H_5COO)_2} ). It is a blue-green crystalline solid that is soluble in water and organic solvents. This compound is part of the broader family of copper carboxylates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric propionate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with propionic acid. The reaction typically occurs under reflux conditions to ensure complete dissolution and reaction of the copper source with the acid. The general reaction is as follows: [ \text{CuO} + 2\text{C_2H_5COOH} \rightarrow \text{Cu(C_2H_5COO)_2} + \text{H_2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium propionate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration. The reaction is as follows: [ \text{CuSO_4} + 2\text{C_2H_5COONa} \rightarrow \text{Cu(C_2H_5COO)_2} + \text{Na_2SO_4} ]

Chemical Reactions Analysis

Types of Reactions: Cupric propionate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(III) compounds under specific conditions.

    Reduction: It can be reduced to copper(I) compounds using reducing agents such as hydrazine.

    Substitution: this compound can participate in ligand exchange reactions where the propionate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrazine or sodium borohydride.

    Substitution: Ligands such as ammonia, ethylenediamine, or other carboxylates.

Major Products Formed:

    Oxidation: Copper(III) complexes.

    Reduction: Copper(I) complexes.

    Substitution: Copper complexes with new ligands.

Scientific Research Applications

Cupric propionate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.

    Medicine: Studied for its potential therapeutic effects, including its role in copper supplementation and treatment of copper deficiency.

    Industry: Utilized in the production of conductive polymers and as a precursor for other copper-based compounds.

Mechanism of Action

The mechanism of action of cupric propionate involves its ability to interact with biological molecules and catalyze redox reactions. Copper ions can participate in electron transfer processes, which are crucial for various biochemical pathways. The molecular targets include enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense, respectively.

Comparison with Similar Compounds

    Cupric Acetate: ( \text{Cu(C_2H_3O_2)_2} )

    Cupric Formate: ( \text{Cu(HCOO)_2} )

    Cupric Butyrate: ( \text{Cu(C_3H_7COO)_2} )

Each of these compounds has distinct characteristics that make them suitable for specific applications, but cupric propionate’s unique ligand structure provides it with particular advantages in certain contexts.

Properties

IUPAC Name

copper;propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O2.Cu/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJJVTQGPPWQFS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20528216
Record name Copper(2+) dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3112-74-1
Record name Cupric propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUPRIC PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5OQP4HQ2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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